Pentetic acid, also known as diethylenetriaminepentaacetic acid (DTPA), is a synthetic polyamino carboxylic acid with eight coordinate bond forming sites that can sequester metal ions and form highly stable DTPA-metal ion complexes. DTPA, along with its calcium and zinc trisodium salts, are the only FDA approved agents for the treatment of internal contamination by transuranics. It is currently considered, in all the dosage forms, as a member of the list of approved inactive ingredients for drug products by the FDA. DPTA was developed by the pharmaceutical company CIS US and FDA approved on April 14, 2004.
Pentetic acid is a Lead Chelator. The mechanism of action of pentetic acid is as a Lead Chelating Activity.
Pentetic Acid is an edetate and a chelating agent used in preparing radiopharmaceuticals. Pentetic acid (DTPA) has strong affinity for iron but also shows affinities for other heavy metals, thereby is used in the treatment of iron-storage disease and poisoning from heavy and radioactive metals. DTPA may chelate metallic moieties of unbound, extracellular radioimmunotherapeutics, thereby aggregating radioimmunotherapeutics locally to higher concentrations, and improving tumor cell radiocytotoxicity, while sparing normal tissues from the radiocytotoxic effects. In addition, DTPA is used in radioimaing procedures when complexes with radioisotopes, ex., Tc 99m or In 111.
An iron chelating agent with properties like EDETIC ACID. DTPA has also been used as a chelator for other metals, such as plutonium.
See also: Pentetate Calcium Trisodium (active moiety of); Pentetate Zinc Trisodium (active moiety of); Indium In-111 Pentetate Disodium (active moiety of).
Pentetic acid
CAS No.: 67-43-6
Cat. No.: VC0538984
Molecular Formula: C14H23N3O10
Molecular Weight: 393.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67-43-6 |
---|---|
Molecular Formula | C14H23N3O10 |
Molecular Weight | 393.35 g/mol |
IUPAC Name | 2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid |
Standard InChI | InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
Standard InChI Key | QPCDCPDFJACHGM-UHFFFAOYSA-N |
SMILES | C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Canonical SMILES | C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Appearance | Solid powder |
Boiling Point | Decomposes |
Melting Point | 219-220 ºC |
Introduction
Chemical and Structural Overview
Molecular Architecture
Pentetic acid (C₁₄H₂₃N₃O₁₀) features a diethylenetriamine backbone modified with five carboxymethyl groups, granting it octadentate ligand potential . Its molecular weight is 393.35 g/mol, and it adopts a three-dimensional structure optimized for binding metal ions through nitrogen and oxygen donor atoms .
Table 1: Fundamental Chemical Properties
Coordination Chemistry
DTPA’s conjugate base (DTPA⁵⁻) exhibits formation constants ~100× higher than EDTA for transition metals, enabling superior chelation . While theoretically octadentate, practical coordination varies:
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Copper(II): Hexadentate binding via three amines and three carboxylates .
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Actinides (e.g., Pu⁴⁺): Octadentate complexes with log K values exceeding 25 .
Pharmacological Profile
Radionuclide Decorporation
DTPA’s calcium (Ca-DTPA) and zinc (Zn-DTPA) salts are FDA-approved for treating internal contamination by transuranic elements (plutonium, americium, curium) . Clinical protocols involve:
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Ca-DTPA: Initial 1 g IV infusion, displacing radionuclides from binding sites .
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Zn-DTPA: Follow-up doses to minimize essential metal depletion .
Mechanism: DTPA’s high affinity for +3/+4 charged ions displaces radionuclides from proteins and bone, forming excretable complexes .
Renal Function Imaging
Technetium-99m labeled DTPA (⁹⁹mTc-DTPA) estimates glomerular filtration rate (GFR) due to its renal clearance kinetics .
Pharmacokinetics
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Absorption: Negligible oral bioavailability; administered IV .
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Distribution: Volume of distribution ≈0.25 L/kg, primarily extracellular .
Industrial and Cosmetic Applications
Heavy Metal Sequestration
DTPA prevents metal-catalyzed oxidation in:
Cosmetic Formulations
As pentasodium pentetate, DTPA enhances product stability by:
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Chelating Ca²⁺/Mg²⁺: Improves surfactant efficiency in hard water .
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Preventing Oxidation: Binds Fe³⁺/Cu²⁺ to inhibit rancidity in oils .
Safety: Cosmetic Ingredient Review (CIR) deems ≤0.4% concentrations safe .
Comparative Efficacy in Clinical Research
Dental Applications
A 2021 randomized trial compared 5% DTPA vs. 17% EDTA as final irrigants in endodontics :
Table 2: Pushout Bond Strength of AH Plus Sealer
Irrigant | Bond Strength (MPa) | Failure Mode |
---|---|---|
5% DTPA | 0.841 ± 0.15 | Mixed (cohesive/adhesive) |
17% EDTA | 0.830 ± 0.27 | Mixed |
3% NaOCl | 0.680 ± 0.16 | Adhesive |
Distilled Water | 0.520 ± 0.04 | Adhesive |
DTPA matched EDTA’s efficacy (p >0.05), suggesting its viability as a biocompatible alternative .
Gadolinium Deposition Disease (GDD)
Emerging protocols use DTPA to mobilize gadolinium retained post-MRI :
Thermodynamic and Kinetic Properties
Table 3: Thermodynamic Data
Parameter | Value | Method/Source |
---|---|---|
ΔfH° (solid) | -2279.50 ± 5.30 kJ/mol | Calorimetry |
ΔcH° (solid) | -6571.00 ± 0.80 kJ/mol | Bomb calorimetry |
Heat Capacity (Cp, gas) | 955.04 J/mol·K @1287 K | Joback method |
DTPA’s exothermic formation enthalpy (-2279 kJ/mol) reflects its stable coordination architecture .
Future Directions
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